Methazolamide-d3
CAS No.:
Cat. No.: VC0207042
Molecular Formula: C₅H₅D₃N₄O₃S₂
Molecular Weight: 239.29
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₅H₅D₃N₄O₃S₂ |
---|---|
Molecular Weight | 239.29 |
Introduction
Chemical Structure and Properties
Methazolamide-d3 is characterized by its distinct molecular structure that incorporates three deuterium atoms into the methazolamide framework. According to chemical databases, this compound has a molecular formula of C5H5D3N4O3S2 and a molecular weight of 239.29 g/mol . The compound is structurally defined by a thiadiazole ring system that contributes to its pharmacological activity.
The physical properties of Methazolamide-d3 include:
Property | Characteristic |
---|---|
Appearance | White to Off-White Solid |
Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol |
Storage Condition | Refrigeration recommended |
Synonyms | N-[5-(Aminosulfonyl)-3-methyl-1,3,4-thiadiazol-2(3H)-ylidene]acetamide-d3; 5-Acetylimino-4-methyl-Δ2-1,3,4-thiadiazoline-2-sulfonamide-d3 |
Chemical Identity | CAS Number: 1795133-31-1 |
Methazolamide-d3 retains the core functional groups of the parent compound while incorporating deuterium atoms, which are heavier isotopes of hydrogen. This strategic deuteration alters the compound's metabolic stability without significantly changing its chemical reactivity or binding properties .
Pharmacological Mechanism of Action
Carbonic Anhydrase Inhibition
Methazolamide-d3, like its non-deuterated counterpart, functions primarily as a carbonic anhydrase inhibitor. Carbonic anhydrase enzymes catalyze the reversible reaction:
CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻
Inhibition of this enzymatic activity by Methazolamide-d3 alters physiological processes in various tissues, particularly affecting fluid secretion and pH regulation .
Pharmacokinetics and Deuterium Effects
Deuterium Isotope Effects
The incorporation of deuterium atoms in Methazolamide-d3 potentially alters its pharmacokinetic properties compared to the non-deuterated methazolamide. Deuterium substitution typically affects:
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Carbon-deuterium bonds that are stronger than carbon-hydrogen bonds
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Reduced rates of metabolic degradation at deuterated positions
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Potentially extended half-life in biological systems
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Altered absorption, distribution, metabolism, and excretion (ADME) profiles
These modifications can lead to improved pharmacokinetic properties without significantly changing the compound's pharmacodynamic profile or receptor binding characteristics.
Analytical Detection
Quantitative analysis of deuterated compounds like Methazolamide-d3 often employs mass spectrometry techniques. Research on related compounds has demonstrated the utility of gas chromatography-negative ion chemical ionization-mass spectrometry (GC-NICI-MS) for analyzing similar sulfonamide carbonic anhydrase inhibitors .
In these analytical approaches, the deuterium labeling creates characteristic mass shifts that can be exploited for quantification purposes. For instance, in studies of deuterated acetazolamide (a related compound), researchers observed specific ion fragments that could be used for quantitative analysis .
Therapeutic Applications
Ophthalmological Applications
As a derivative of methazolamide, Methazolamide-d3 has potential applications in ophthalmology, particularly in the treatment of glaucoma. The parent compound is known to reduce intraocular pressure by decreasing aqueous humor production through inhibition of carbonic anhydrase .
Emerging Applications in Inflammatory Conditions
Recent research has revealed unexpected therapeutic potential for methazolamide in inflammatory conditions, particularly ankylosing spondylitis (AS). Studies have demonstrated:
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Elevated expression of CA1 (Carbonic Anhydrase 1) in the synovium of AS patients
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Significant improvement in Bath Ankylosing Spondylitis Disease Activity Index (BASDAI) and Bath Ankylosing Spondylitis Functional Index (BASFI) assessments following methazolamide treatment
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Improvements in articular surfaces of sacroiliac joints in AS patients treated with methazolamide
These findings suggest that Methazolamide-d3 might similarly exhibit anti-inflammatory effects through modulation of inflammatory pathways.
Molecular Mechanisms in Inflammatory Response
Research has identified several mechanisms through which methazolamide exerts anti-inflammatory effects:
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Regulation of inflammatory cytokines including IL-6, IFN-γ, GM-CSF, TNF-α, CXCL1/KC, and CCL2/MCP-1
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Impact on bone mineralization processes
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Effects on angiogenesis
Experimental evidence indicates that methazolamide treatment can significantly reduce serum levels of proinflammatory cytokines in animal models of inflammatory conditions .
Comparative Analysis with Related Compounds
Structural Comparison with Other Carbonic Anhydrase Inhibitors
Methazolamide-d3 shares structural similarities with several other carbonic anhydrase inhibitors while maintaining distinct features:
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Characteristics |
---|---|---|---|
Methazolamide-d3 | C5H5D3N4O3S2 | 239.29 | Deuterated structure; potential for altered metabolism |
Methazolamide | C5H8N4O3S2 | 236.26 | Parent compound; oral administration; moderate potency |
Acetazolamide | C4H6N4O3S2 | 222.25 | Commonly used for altitude sickness; systemic effects |
Dorzolamide | C10H16N2O4S3 | 324.43 | Topical application; selective for ocular use |
The deuteration in Methazolamide-d3 represents a significant modification that potentially enhances its pharmacokinetic profile while maintaining therapeutic efficacy.
Functional Comparison
Different carbonic anhydrase inhibitors exhibit varying selectivity for carbonic anhydrase isoforms and distinct pharmacokinetic profiles:
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Methazolamide and Methazolamide-d3: Moderate inhibitory activity against multiple CA isoforms; oral administration
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Acetazolamide: Strong systemic effects; used for altitude sickness and as a diuretic
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Dorzolamide: Topical application; more selective for ocular use with reduced systemic effects
The deuteration in Methazolamide-d3 potentially enhances metabolic stability while maintaining the therapeutic profile of the parent compound.
Research Applications
Use as Analytical Standards
Deuterated compounds like Methazolamide-d3 serve as valuable internal standards in quantitative mass spectrometry. Research has demonstrated the utility of deuterated analogs in providing accurate quantification of pharmaceuticals in biological matrices .
In analytical studies, deuterated compounds provide reliable reference points due to their nearly identical chemical behavior but distinct mass spectral characteristics compared to non-deuterated analogs.
Pharmacokinetic Studies
Methazolamide-d3 has applications in pharmacokinetic research, where it can be used to:
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Study the metabolism and excretion pathways of methazolamide
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Investigate potential drug-drug interactions
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Evaluate tissue distribution and bioavailability
The isotopic labeling allows researchers to distinguish between the administered compound and endogenous or previously administered non-labeled versions.
Analytical Methods for Detection
Mass Spectrometry Techniques
Advanced analytical techniques are essential for the detection and quantification of Methazolamide-d3. Research on related compounds has employed:
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Gas chromatography-negative ion chemical ionization-mass spectrometry (GC-NICI-MS)
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High-performance liquid chromatography-mass spectrometry (HPLC-MS)
These techniques exploit the mass difference between deuterated and non-deuterated compounds to achieve selective and sensitive detection.
Quantification Approaches
Quantification strategies for deuterated compounds typically employ:
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Peak area ratio (PAR) measurements between specific ion fragments
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Internal standardization using structurally related compounds
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Calibration curves established with known concentrations
Research has demonstrated linear relationships between peak area ratios and concentrations, enabling accurate quantification of deuterated compounds in various matrices .
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